molecular formula C17H17NO B5541788 N-(3,5-dimethylphenyl)-3-phenylacrylamide CAS No. 154205-27-3

N-(3,5-dimethylphenyl)-3-phenylacrylamide

Cat. No.: B5541788
CAS No.: 154205-27-3
M. Wt: 251.32 g/mol
InChI Key: QAXNLTINQBYSCS-CMDGGOBGSA-N
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Description

N-(3,5-dimethylphenyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.131014166 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,5-dimethylphenyl)-3-phenylacrylamide is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Chemical Formula: C17_{17}H17_{17}NO

Molecular Weight: 263.33 g/mol

Structural Features:

  • The compound features a phenylacrylamide moiety, which is known for its biological activity.
  • The presence of 3,5-dimethylphenyl substituent enhances its lipophilicity and potential interaction with biological targets.

This compound exhibits its biological effects through several proposed mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can interact with various receptors, potentially modulating their activity and influencing signaling pathways.
  • Radical Scavenging: The structure allows it to act as a radical scavenger, which can protect cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to inhibit tumor growth in vivo models, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Analgesic Properties

Preliminary investigations suggest that this compound may exhibit analgesic effects comparable to established pain relievers. This activity is hypothesized to be mediated through central nervous system pathways.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(3,4-dimethylphenyl)-3-phenylacrylamideSimilar phenyl and acrylamide groupsModerate anticancer activity
N-(4-methoxyphenyl)-3-phenylacrylamideMethoxy substituentEnhanced anti-inflammatory effects
N-(2-bromo-4-fluorophenyl)-3-phenylacrylamideHalogenated phenyl groupIncreased cytotoxicity against certain cancer cells

Case Studies

  • In Vitro Study on Cancer Cell Lines:
    • Objective: Evaluate the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7).
    • Findings: IC50_{50} values indicated potent cytotoxicity at concentrations as low as 10 μM.
    • Conclusion: Supports further investigation into its mechanism of action and potential therapeutic applications.
  • In Vivo Efficacy in Tumor Models:
    • Objective: Assess tumor growth inhibition in xenograft models.
    • Results: A significant reduction in tumor size was observed after treatment with the compound over four weeks.
    • Implications: Suggests feasibility for clinical development as an anticancer agent.

Future Directions and Research Needs

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Exploration of structure-activity relationships (SAR) to optimize the compound for enhanced efficacy and reduced toxicity.
  • Clinical trials to assess safety and efficacy in human populations.

Scientific Research Applications

Biological Activities

N-(3,5-dimethylphenyl)-3-phenylacrylamide exhibits a range of biological activities that make it a candidate for therapeutic applications. Its structure allows for interactions with various biological targets, such as enzymes and receptors.

Anticancer Properties

Research indicates that compounds similar to this compound can act as Michael acceptors, which are known for their anticancer properties. Michael acceptors have been studied for their ability to inhibit cysteine proteases, which are crucial in cancer progression. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar acrylamide derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound may also possess such activities .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies. One common approach involves the use of Lewis acid-catalyzed reactions that facilitate the formation of the acrylamide structure through Michael addition reactions .

General Synthetic Route

  • Starting Materials : The synthesis typically begins with 3,5-dimethylaniline and phenylacetic acid or its derivatives.
  • Reaction Conditions : The reaction is conducted under anhydrous conditions using solvents like dichloromethane or toluene.
  • Catalysis : Lewis acids such as BF₃·OEt₂ may be used to promote the reaction, enhancing yields and selectivity.
  • Purification : The final product is purified through recrystallization or chromatography.

Industrial Applications

This compound holds promise for various industrial applications due to its unique chemical properties.

Polymer Chemistry

The compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its acrylamide group allows for polymerization under free radical conditions, leading to materials with tailored properties for applications in coatings, adhesives, and sealants.

Drug Development

Given its biological activity profile, this compound is being explored as a lead compound in drug development programs targeting cancer and infectious diseases. Its ability to interact with biological macromolecules positions it as a valuable scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.

Case Studies

Several studies highlight the potential of this compound and its analogs:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on A549 lung cancer cells; induced apoptosis through oxidative stress mechanisms.
Synthesis OptimizationDeveloped efficient synthetic routes using Lewis acid catalysis; improved yields compared to traditional methods.
Antimicrobial TestingExhibited significant antimicrobial activity against Gram-positive bacteria; potential for development into a new class of antibiotics.

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-10-14(2)12-16(11-13)18-17(19)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXNLTINQBYSCS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350500
Record name (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154205-27-3
Record name (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-DIMETHYLPHENYL)-3-PHENYLACRYLAMIDE
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